4-Iodo-2-(trifluoromethoxy)benzonitrile

CAS No.: 1807054-38-1

Cat. No.: VC2969216

Molecular Formula: C8H3F3INO

Molecular Weight: 313.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807054-38-1 |

|---|---|

| Molecular Formula | C8H3F3INO |

| Molecular Weight | 313.01 g/mol |

| IUPAC Name | 4-iodo-2-(trifluoromethoxy)benzonitrile |

| Standard InChI | InChI=1S/C8H3F3INO/c9-8(10,11)14-7-3-6(12)2-1-5(7)4-13/h1-3H |

| Standard InChI Key | ZJPDIGQVCNABMJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1I)OC(F)(F)F)C#N |

| Canonical SMILES | C1=CC(=C(C=C1I)OC(F)(F)F)C#N |

Introduction

Chemical Identity and Structural Characteristics

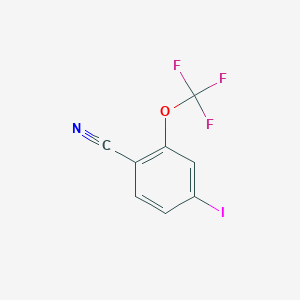

4-Iodo-2-(trifluoromethoxy)benzonitrile is a substituted benzonitrile compound with the molecular formula C8H3F3INO. The compound features a benzene ring substituted with three functional groups: a cyano group (-CN), an iodine atom, and a trifluoromethoxy group (-OCF3). These substituents are arranged with the iodine at position 4, the trifluoromethoxy group at position 2, and the cyano group completing the structure .

Basic Identification Data

The compound is characterized by several key identifiers that facilitate its recognition and classification in chemical databases and scientific literature:

| Parameter | Value |

|---|---|

| PubChem CID | 121228613 |

| Molecular Formula | C8H3F3INO |

| Molecular Weight | 313.01 g/mol |

| IUPAC Name | 4-iodo-2-(trifluoromethoxy)benzonitrile |

| InChI Key | ZJPDIGQVCNABMJ-UHFFFAOYSA-N |

| Creation Date | 2016-07-14 |

| Modification Date | 2025-02-22 |

The compound's structure is characterized by a planar benzene ring with the three functional groups arranged to minimize steric hindrance while maximizing electronic effects .

Physical and Chemical Properties

Based on the available data, 4-iodo-2-(trifluoromethoxy)benzonitrile possesses distinct physical and chemical properties that are influenced by its structural composition.

Physical Properties

The presence of the trifluoromethoxy group significantly impacts the compound's physical properties, particularly its solubility and lipophilicity. While specific solubility data for this exact compound is limited in the search results, fluorinated compounds like this typically exhibit:

-

Enhanced lipophilicity

-

Reduced water solubility

-

Increased metabolic stability

-

Modified boiling and melting points compared to non-fluorinated analogs

The trifluoromethoxy group provides unique physical characteristics compared to the related trifluoromethyl (-CF3) group found in similar compounds, notably offering greater conformational flexibility around the C-O bond .

Chemical Reactivity

The chemical reactivity of 4-iodo-2-(trifluoromethoxy)benzonitrile is primarily determined by its three functional groups:

-

Iodine substituent: Provides a reactive site for various coupling reactions, particularly palladium-catalyzed transformations like Suzuki coupling.

-

Cyano group: Can undergo typical nitrile reactions including hydrolysis, reduction, and nucleophilic addition.

-

Trifluoromethoxy group: Generally stable under most reaction conditions but contributes to the electronic properties of the molecule.

These functionalities make the compound particularly valuable as a building block in organic synthesis, especially for pharmaceuticals and agrochemicals where specific substitution patterns are required .

Synthesis and Preparation Methods

While the search results don't provide specific synthetic routes for 4-iodo-2-(trifluoromethoxy)benzonitrile itself, synthesis approaches can be reasonably inferred from related compounds.

Purification Techniques

Purification of 4-iodo-2-(trifluoromethoxy)benzonitrile would likely follow standard procedures for similar compounds:

-

Column chromatography using silica gel with appropriate solvent systems

-

Recrystallization from suitable solvents

-

Advanced purification techniques such as preparative HPLC

These purification methods would be optimized to ensure high purity for analytical or synthetic applications .

Spectral and Analytical Characterization

Mass Spectrometry

Mass spectrometric analysis would be expected to show:

-

Molecular ion peak corresponding to the molecular weight of 313.01 g/mol

-

Characteristic fragmentation patterns possibly including loss of iodine, the trifluoromethoxy group, or the cyano group

Infrared Spectroscopy

IR spectroscopy would reveal characteristic bands for:

-

C≡N stretching (typically ~2220-2240 cm⁻¹)

-

C-O-C stretching from the trifluoromethoxy group (~1250-1300 cm⁻¹)

-

C-F stretching from the trifluoromethoxy group (~1100-1200 cm⁻¹)

Applications and Significance

Pharmaceutical Applications

4-Iodo-2-(trifluoromethoxy)benzonitrile has potential significance in pharmaceutical chemistry primarily as a synthetic intermediate or building block. The presence of the trifluoromethoxy group is particularly valuable in drug development for several reasons:

-

Enhanced membrane permeability

-

Improved metabolic stability

-

Increased binding affinity to target proteins

-

Modified bioavailability compared to non-fluorinated analogs

These properties make it potentially valuable for developing compounds with improved pharmacokinetic profiles.

Role in Organic Synthesis

As a multifunctional building block, this compound offers several advantages in organic synthesis:

-

The iodine atom provides a handle for various coupling reactions

-

The nitrile group offers versatility for further functionalization

-

The trifluoromethoxy group introduces unique electronic and conformational properties

These characteristics make 4-iodo-2-(trifluoromethoxy)benzonitrile potentially valuable for constructing more complex molecules with specific substitution patterns.

Comparison with Related Compounds

It's instructive to compare 4-iodo-2-(trifluoromethoxy)benzonitrile with structurally related compounds to understand its unique properties and potential applications.

Comparison with Trifluoromethyl Analogs

The trifluoromethyl analog, 4-iodo-2-(trifluoromethyl)benzonitrile, differs in several important aspects:

The trifluoromethoxy group provides different electronic properties and conformational flexibility compared to the trifluoromethyl group, potentially affecting reactivity and binding interactions .

Positional Isomers

The positional isomer 2-iodo-4-(trifluoromethoxy)benzonitrile would have different electronic distributions and potentially different reactivity patterns:

-

Different substitution patterns would affect the electronic distribution across the aromatic ring

-

The relative positions of the substituents would influence steric factors in reactions

-

Differences in crystal packing could lead to different physical properties

These structural variations can significantly impact the compound's utility in specific applications.

Future Research Directions

Current Limitations and Challenges

The primary challenges associated with this compound likely include:

-

Limited published data specifically focused on this compound

-

Potential synthetic challenges in selective positioning of the three functional groups

-

Need for specialized equipment and expertise for handling fluorinated compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume